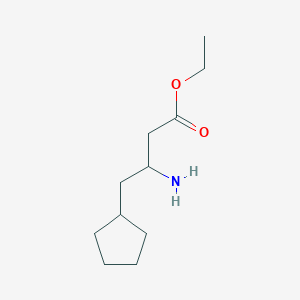

Ethyl 3-amino-4-cyclopentylbutanoate

Description

Ethyl 3-amino-4-cyclopentylbutanoate is an ethyl ester derivative of a substituted butanoic acid, featuring an amino group at the 3-position and a cyclopentyl substituent at the 4-position of the carbon backbone. The cyclopentyl group confers steric bulk and lipophilicity, which may influence binding affinity and metabolic stability in drug candidates.

Propriétés

Formule moléculaire |

C11H21NO2 |

|---|---|

Poids moléculaire |

199.29 g/mol |

Nom IUPAC |

ethyl 3-amino-4-cyclopentylbutanoate |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)8-10(12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3 |

Clé InChI |

LGYCEKNWEFGUFH-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC(CC1CCCC1)N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-Amino-4-cyclopentylbutanoate d'éthyle implique généralement l'estérification de l'acide 3-amino-4-cyclopentylbutanoïque avec de l'éthanol en présence d'un catalyseur acide. La réaction est effectuée sous reflux pour assurer une conversion complète de l'acide en ester. Le produit est ensuite purifié par distillation ou recristallisation.

Méthodes de production industrielle

Dans un contexte industriel, la production du 3-Amino-4-cyclopentylbutanoate d'éthyle peut impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et le rendement. L'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique est courante pour accélérer le processus d'estérification. Le mélange réactionnel est continuellement introduit dans le réacteur, et le produit est séparé et purifié à l'aide de techniques telles que la distillation et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-Amino-4-cyclopentylbutanoate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.

Réduction : Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, formant des amides ou d'autres dérivés.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés en conditions acides ou basiques.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium dans des solvants anhydres tels que l'éther ou le tétrahydrofurane.

Substitution : Des chlorures d'acyle ou des anhydrides en présence d'une base comme la pyridine ou la triéthylamine.

Principaux produits formés

Oxydation : Dérivés nitro ou nitroso.

Réduction : Alcools.

Substitution : Amides ou autres dérivés substitués.

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme d'action du 3-Amino-4-cyclopentylbutanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, influençant leur structure et leur fonction. Le groupe ester peut subir une hydrolyse, libérant la forme acide active, qui peut interagir avec les enzymes et les récepteurs dans les systèmes biologiques.

Mécanisme D'action

The mechanism of action of Ethyl 3-amino-4-cyclopentylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Properties

- Cyclopentyl vs. Fluorine: The cyclopentyl group in the target compound increases steric bulk compared to the smaller, electronegative fluorine atoms in Ethyl 3-amino-4,4-difluorobutanoate . This difference may reduce solubility in polar solvents but improve membrane permeability in biological systems.

- Aromatic vs.

- Heterocyclic Influence: The pyrazole-containing analog (Ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate) offers hydrogen-bonding sites and rigid geometry, contrasting with the flexible cyclopentyl group.

Activité Biologique

Ethyl 3-amino-4-cyclopentylbutanoate is an organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a cyclopentyl moiety attached to a butanoic acid backbone. The synthesis typically involves the esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol under reflux conditions, often using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction efficiency .

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Esterification of 3-amino-4-cyclopentylbutanoic acid with ethanol. |

| 2 | Reaction performed under reflux conditions. |

| 3 | Purification through distillation or recrystallization. |

The biological activity of this compound is largely attributed to its interactions at the molecular level. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the hydrolysis of the ester group releases the active acid form, which may interact with enzymes and receptors in biological systems .

Biological Activity and Applications

Research has indicated that this compound exhibits several potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, it has been tested against various Gram-negative bacteria, showing varying degrees of inhibition .

- Enzyme Interactions : The compound's structure allows it to engage in biochemical pathways by acting as a substrate or inhibitor for specific enzymes, which could have implications in drug development .

Case Study: Antimicrobial Testing

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against strains such as Escherichia coli and Salmonella typhi, demonstrating its potential as a therapeutic agent.

| Bacterial Strain | Inhibition Zone (cm) |

|---|---|

| Proteus vulgaris | 0.3 (+/- 0.1) |

| Salmonella typhi | 0.6 (+/- 0.05) |

| Escherichia coli K12 | 0.4 (+/- 0.1) |

| Enterobacter aerogenes | 1.0 (+/- 0.0) |

Comparative Analysis with Similar Compounds

This compound can be compared with several structurally similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 3-amino-4-cyclohexylbutanoate | Cyclohexyl group instead of cyclopentyl | Different steric and electronic properties |

| Ethyl 3-amino-4-cyclopropylbutanoate | Cyclopropyl group introduces ring strain | Affects reactivity compared to cyclopentyl |

| Ethyl 3-amino-4-phenylbutanoate | Phenyl group allows π-π interactions | Influences biological activity differently |

The distinct cyclopentyl group in this compound imparts unique steric and electronic characteristics that differentiate it from these similar compounds, making it particularly valuable for various applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.